

Acriflavinium Chloride: A Comprehensive Technical Guide on Molecular Identity and Characterization

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Compound of Interest

Compound Name:	3,6-Diamino-10-methylacridinium
CAS No.:	837-73-0
Cat. No.:	B1216087

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For Researchers, Scientists, and Drug Development Professionals

Abstract

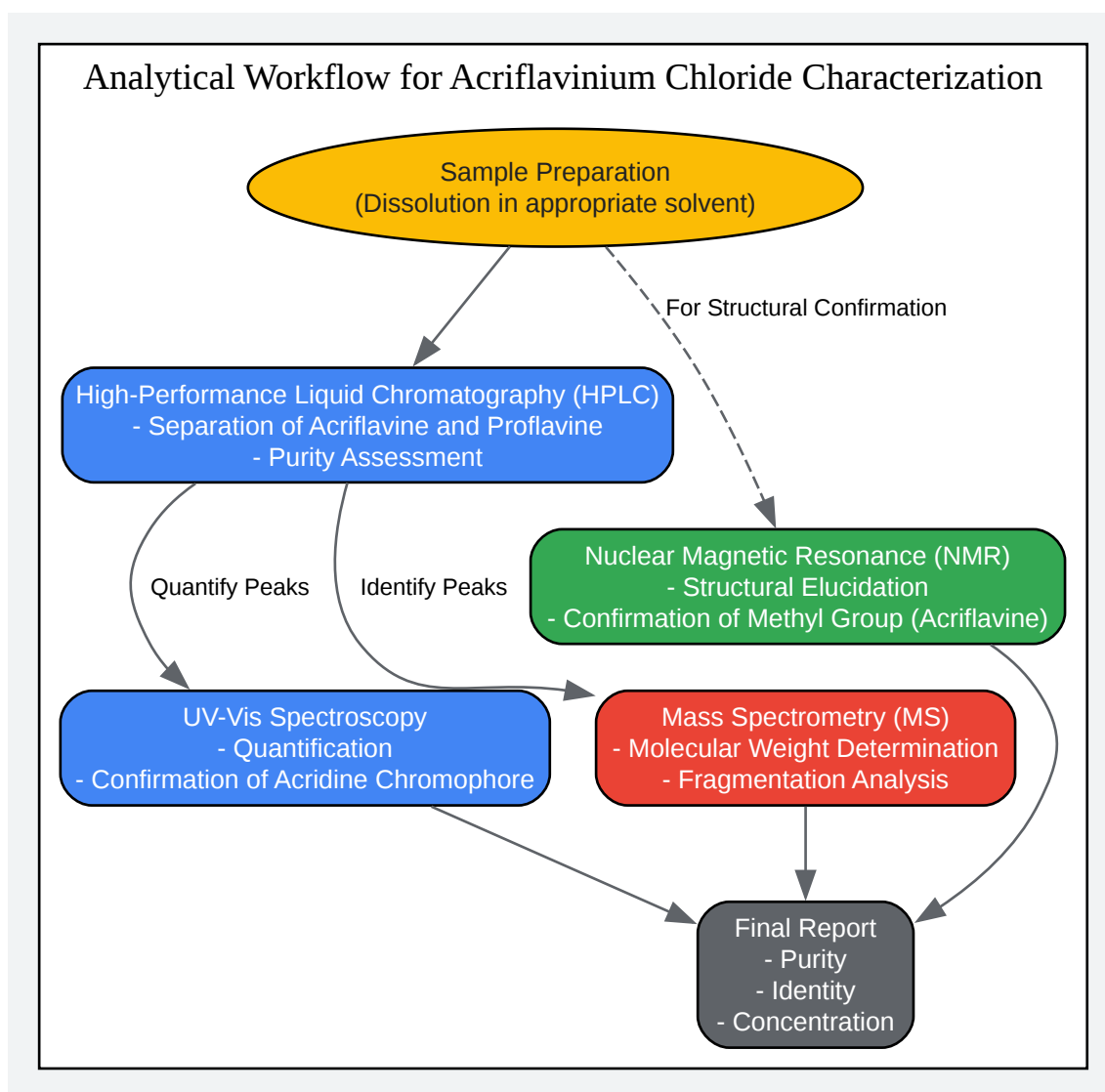
Acriflavinium chloride, a topical antiseptic and fluorescent dye, possesses a rich history and a complex chemical identity that warrants a detailed technical examination. This guide provides an in-depth analysis of the molecular formula and weight of Acriflavinium chloride, moving beyond simple stated values to explore the chemical nuances of this compound. We will dissect its composition as a mixture of acriflavine (euflavine) and proflavine, detail the methodologies for its precise characterization, and provide field-proven insights into the experimental choices necessary for its accurate analysis. This document serves as a crucial resource for researchers and drug development professionals who require a thorough understanding of this compound's fundamental chemical properties.

Unraveling the Chemical Identity of Acriflavinium Chloride

Acriflavinium chloride, often referred to simply as acriflavine, is not a single chemical entity but a mixture of two key acridine derivatives: **3,6-diamino-10-methylacridinium** chloride (acriflavine or euflavine) and 3,6-diaminoacridine (proflavine). The ratio of these components can vary depending on the manufacturer and the grade of the material. This inherent heterogeneity is a critical consideration for any experimental work.

The biological and fluorescent properties of Acriflavinium chloride are derived from the planar, heterocyclic acridine ring system. The amino groups at the 3 and 6 positions are crucial for its biological activity and its ability to intercalate with DNA. The methylation at the N10 position of the acridine ring in euflavine differentiates it from proflavine.

Below is a diagram illustrating the core structures of the components of Acriflavinium chloride.



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Caption: A comprehensive analytical workflow for Acriflavinium Chloride.

Step-by-Step Methodologies

3.2.1. High-Performance Liquid Chromatography (HPLC)

- Objective: To separate and quantify the acriflavine and proflavine components.
- Methodology:
 - Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
 - Column: Use a C18 reverse-phase column.
 - Sample Preparation: Accurately weigh and dissolve the Acriflavinium chloride sample in the mobile phase.
 - Injection and Elution: Inject the sample and run the gradient method.
 - Detection: Monitor the elution profile using a UV detector at a wavelength where both compounds have strong absorbance (e.g., ~260 nm or ~450 nm).
- Causality: The reverse-phase column separates the components based on their hydrophobicity. Acriflavine, with the additional methyl group, is slightly more hydrophobic and will typically have a longer retention time than proflavine.

3.2.2. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the separated components.
- Methodology:
 - Interface: Couple the HPLC system to a mass spectrometer, typically with an electrospray ionization (ESI) source.

- Ionization: ESI will generate gas-phase ions of the analytes.
- Mass Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).
- Data Interpretation: Look for the molecular ion peaks corresponding to the cations of acriflavine ($C_{14}H_{14}N_3^+$, $m/z \approx 224.28$) and proflavine ($C_{13}H_{12}N_3^+$, $m/z \approx 210.10$, if protonated).
- Trustworthiness: High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To provide unambiguous structural confirmation.
- Methodology:
 - Sample Preparation: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., DMSO- d_6).
 - 1H NMR: Acquire a proton NMR spectrum. The key diagnostic signal for acriflavine will be a singlet corresponding to the methyl group protons (N- CH_3). The aromatic protons of both acriflavine and proflavine will appear in the downfield region.
 - ^{13}C NMR: A carbon NMR spectrum will show a distinct signal for the methyl carbon in acriflavine.
- Expertise: The chemical shift and integration of the methyl peak in the 1H NMR spectrum can be used to estimate the relative amounts of acriflavine and proflavine in the mixture.

Applications and Considerations in Drug Development

Acriflavinium chloride's primary application has been as a topical antiseptic due to its broad-spectrum antibacterial activity. Its mechanism of action involves the intercalation of the acridine ring into bacterial DNA, leading to inhibition of DNA and RNA synthesis.

For drug development professionals, understanding the precise composition of the Acriflavinium chloride starting material is paramount. Variations in the acriflavine-to-proflavine ratio can impact:

- Efficacy: The two components may have different potencies against various microbial strains.
- Toxicity: The toxicological profiles of acriflavine and proflavine may differ.
- Pharmacokinetics: Differences in properties like solubility a
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